Goreishic acid III

描述

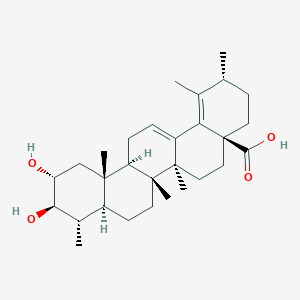

Goreishic acid III is a pentacyclic triterpenoid carboxylic acid primarily isolated from Geum japonicum (Japanese avens) and the traditional Chinese medicine Wu Ling Zhi (五灵脂, derived from the feces of flying squirrels). Structurally, it belongs to the ursane-type triterpenoids, characterized by a hydroxyl group at C-2, an oxo group at C-3, and a carboxyl group at C-28 . Its molecular formula is C₃₀H₄₆O₅, with a molecular weight of 486.7 g/mol . Pharmacological studies highlight its anti-inflammatory, anti-HIV, and anti-herpes simplex virus (HSV) activities, likely attributed to its triterpenoid backbone and functional group modifications .

属性

分子式 |

C29H44O4 |

|---|---|

分子量 |

456.7 g/mol |

IUPAC 名称 |

(2R,4aS,6aR,6aS,6bR,8aS,9S,10R,11R,12aS)-10,11-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,9,10,11,12,13-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C29H44O4/c1-16-9-12-29(25(32)33)14-13-27(5)20(23(29)17(16)2)7-8-22-26(4)15-21(30)24(31)18(3)19(26)10-11-28(22,27)6/h7,16,18-19,21-22,24,30-31H,8-15H2,1-6H3,(H,32,33)/t16-,18+,19+,21-,22-,24-,26+,27-,28-,29+/m1/s1 |

InChI 键 |

WLYRQWGKOGSNCG-ODQQLTQQSA-N |

手性 SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@H]5C)O)O)C)C)C2=C1C)C)C(=O)O |

规范 SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5C)O)O)C)C)C2=C1C)C)C(=O)O |

同义词 |

2,3-dihydroxy-23-norursa-12,18-dien-28-oic acid 2,3-dihydroxy-24-norursa-12,18-dien-28-oic acid goreishic acid II goreishic acid III |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural Features of this compound and Analogous Triterpenoids

Key Observations :

- Backbone Variations : this compound and Goreishic acid I share the ursane skeleton, while serratagenic acid is oleanane-derived .

- Functional Group Differences : The presence of a 3-oxo group in this compound distinguishes it from ursolic acid (3β-OH) and pomolic acid (2α,19α-di-OH) .

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles

Key Observations :

Table 3: Natural Abundance and Extraction Efficiency

Key Observations :

- Low Yield Challenges : this compound is extracted in trace amounts compared to ursolic acid, necessitating advanced purification techniques like preparative HPLC .

Discussion

This compound’s 3-oxo group and C-2 hydroxylation confer unique bioactivity, distinguishing it from ursolic and pomolic acids. However, its low natural abundance limits large-scale applications. Structural analogs like serratagenic acid offer higher potency in specific applications (e.g., platelet inhibition), suggesting that synthetic modification of this compound’s functional groups could enhance therapeutic utility .

常见问题

Basic: What are the established methods for isolating and characterizing Goreishic acid III from natural sources?

Methodological Answer:

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC for purification. Characterization employs spectroscopic methods:

- NMR (¹H, ¹³C, 2D-COSY) for structural elucidation .

- Mass spectrometry (HRMS or LC-MS) to confirm molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline) for absolute configuration determination.

Ensure purity validation via HPLC (>95%) and comparative analysis with published spectral libraries .

Advanced: How can researchers resolve contradictory bioactivity results for this compound across different cell lines?

Methodological Answer:

Contradictions may arise from variability in experimental design. Address this by:

- Standardizing assays : Use identical cell culture conditions (e.g., passage number, serum concentration) and controls (positive/negative) .

- Dose-response validation : Test a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics to identify pathway-specific responses .

- Cross-lab replication : Collaborate with independent labs to validate findings, ensuring reproducibility .

Basic: What in vitro models are recommended for preliminary evaluation of this compound’s cytotoxicity?

Methodological Answer:

Prioritize cell viability assays such as:

- MTT/WST-1 for metabolic activity.

- Annexin V/PI staining for apoptosis/necrosis differentiation.

Use diverse cell lines (e.g., HEK293, HepG2, MCF-7) to assess tissue-specific effects. Include primary cells (e.g., human PBMCs) for translational relevance. Document IC50 values with 95% confidence intervals .

Advanced: How should researchers design multi-omics studies to elucidate this compound’s mechanism of action?

Methodological Answer:

Integrate transcriptomics , proteomics , and metabolomics using:

- RNA-seq to identify differentially expressed genes (fold-change >2, p <0.05).

- TMT-labeled LC-MS/MS for protein quantification.

- GC-MS or NMR for metabolite profiling.

Apply pathway enrichment analysis (KEGG, GO) and network pharmacology (STRING, Cytoscape) to map interactions. Validate key targets via siRNA knockdown or CRISPR-Cas9 .

Basic: What are the critical parameters for optimizing the synthetic yield of this compound?

Methodological Answer:

Key factors include:

- Catalyst selection : Screen transition metals (e.g., Pd, Ru) for stereoselective synthesis.

- Reaction temperature : Optimize via gradient trials (e.g., 25–80°C).

- Solvent polarity : Test aprotic solvents (DMF, DMSO) to stabilize intermediates.

Monitor progress via TLC/HPLC and characterize intermediates with FT-IR .

Table 1 : Synthetic Yield Optimization Under Varied Conditions

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | 60 | DMF | 72 |

| RuCl₃ | 80 | DMSO | 65 |

| None | 25 | EtOH | 38 |

Advanced: How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

Methodological Answer:

Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). Validate with MD simulations (GROMACS) to assess ligand-protein stability over 100 ns. Combine with QSAR models (e.g., CoMFA) to correlate structural descriptors (logP, polar surface area) with bioactivity . Cross-reference results with experimental IC50 data to refine predictions .

Basic: What guidelines ensure ethical reporting of this compound’s preclinical data?

Methodological Answer:

Follow ARRIVE 2.0 guidelines for animal studies:

- Detail sample sizes, randomization, and blinding.

- Report negative results to avoid publication bias.

For cell-based studies, include mycoplasma testing and authentication (STR profiling) . Cite compliance with institutional review boards (IRBs) and OECD guidelines .

Advanced: How should researchers address discrepancies in this compound’s pharmacokinetic (PK) profiles between rodent and primate models?

Methodological Answer:

Discrepancies may stem from species-specific metabolism. Mitigate by:

- In vitro microsomal assays : Compare CYP450 metabolism rates.

- Allometric scaling : Adjust doses based on body surface area.

- PBPK modeling : Simulate absorption/distribution using GastroPlus.

Validate with radiolabeled studies (¹⁴C tracing) to track metabolite formation .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

Store in amber vials at –20°C under inert gas (N₂ or Ar). Conduct stability studies:

- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH).

- HPLC monitoring : Check purity monthly for 6–12 months.

Use cryoprotectants (trehalose) for lyophilized forms .

Advanced: How can machine learning improve the discovery of this compound derivatives with enhanced potency?

Methodological Answer:

Train random forest or neural network models on bioactivity datasets (ChEMBL, PubChem). Use graph-based representations (SMILES) for input features. Prioritize derivatives with predicted IC50 <1 µM and synthetic accessibility scores (SAS) <4. Validate top candidates via parallel synthesis and high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。